molecular formula C11H8F13NO2 B14284132 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one CAS No. 144237-77-4

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one

Katalognummer: B14284132
CAS-Nummer: 144237-77-4
Molekulargewicht: 433.17 g/mol
InChI-Schlüssel: HYKLUXGMNPOIOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the heptanone backbone through electrophilic or nucleophilic fluorination reactions.

    Morpholine Introduction: Attachment of the morpholine ring via nucleophilic substitution or other suitable reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial production methods may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions, using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.

    Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.

    Industry: Utilized in the production of high-performance coatings, lubricants, and other materials requiring chemical resistance and stability.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one involves its interaction with molecular targets through hydrophobic interactions and fluorine-specific binding. The compound’s stability and resistance to metabolic degradation make it effective in various applications, including drug delivery and material science.

Vergleich Mit ähnlichen Verbindungen

Compared to other fluorinated compounds, 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-(morpholin-4-yl)heptan-1-one stands out due to its unique combination of a morpholine ring and multiple fluorine atoms. Similar compounds include:

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.

    Perfluorooctanoic acid: Known for its use in industrial applications but has environmental and health concerns.

    Trifluoromethyl ketones: Commonly used in organic synthesis and as intermediates in pharmaceutical production.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

144237-77-4

Molekularformel

C11H8F13NO2

Molekulargewicht

433.17 g/mol

IUPAC-Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-morpholin-4-ylheptan-1-one

InChI

InChI=1S/C11H8F13NO2/c12-6(13,5(26)25-1-3-27-4-2-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2

InChI-Schlüssel

HYKLUXGMNPOIOG-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.